molecular formula C12H13F4N B13216431 4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine

4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine

Cat. No.: B13216431
M. Wt: 247.23 g/mol
InChI Key: PZHMERSMUQZSHZ-UHFFFAOYSA-N
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Description

4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 3-(trifluoromethyl)aniline.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-fluorobenzaldehyde with 3-(trifluoromethyl)aniline under acidic conditions.

    Cyclization: The Schiff base is then subjected to cyclization using a suitable cyclizing agent, such as sodium borohydride, to form the piperidine ring.

    Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.

    3-Fluoro-4-(trifluoromethyl)benzoic Acid: Contains both fluorine and trifluoromethyl groups attached to a benzoic acid ring.

    4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Contains fluorine and trifluoromethyl groups attached to a phenyl ring with an isocyanate group.

Uniqueness

4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine is unique due to the presence of both fluorine and trifluoromethyl groups on a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H13F4N

Molecular Weight

247.23 g/mol

IUPAC Name

4-fluoro-4-[3-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C12H13F4N/c13-11(4-6-17-7-5-11)9-2-1-3-10(8-9)12(14,15)16/h1-3,8,17H,4-7H2

InChI Key

PZHMERSMUQZSHZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)F

Origin of Product

United States

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